molecular formula C22H21ClN2O5S B11364589 5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11364589
M. Wt: 460.9 g/mol
InChI Key: WSKXRHJJHJTXJZ-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiolan ring, and an oxazole ring

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiolan ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the formation of the oxazole ring and the carboxamide group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and methoxyphenyl groups may play a role in binding to these targets, while the thiolan and oxazole rings may influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include those with similar structural features, such as:

  • 5-(4-BROMOPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
  • 5-(4-FLUOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE These compounds share similar core structures but differ in the substituents on the phenyl ring. The uniqueness of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H21ClN2O5S/c1-29-19-8-2-15(3-9-19)13-25(18-10-11-31(27,28)14-18)22(26)20-12-21(30-24-20)16-4-6-17(23)7-5-16/h2-9,12,18H,10-11,13-14H2,1H3

InChI Key

WSKXRHJJHJTXJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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